In Vitro Cytotoxicity: Inactivity of Amonafide N-Oxide vs. Active Metabolites in P388 Leukemia
The cytotoxic potential of Amonafide N-Oxide was directly compared to its parent drug, Amonafide, and its primary active metabolite, N-Acetyl-Amonafide. In the P388 murine leukemia cell line, a standard model for assessing antitumor activity, Amonafide N-Oxide demonstrated complete inactivity [1].
| Evidence Dimension | In Vitro Cytotoxicity |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | Amonafide and N-Acetyl-Amonafide (active; N-acetyl metabolite only slightly less cytotoxic than parent) |
| Quantified Difference | Qualitative inactivity vs. active |
| Conditions | P388 murine leukemia cell line |
Why This Matters
This directly proves Amonafide N-Oxide is not a therapeutic analog, making it unsuitable for biological studies aiming to replicate Amonafide's cytotoxic effects, and instead positions it as a critical negative control or analytical standard.
- [1] Felder TB, McLean MA, Vestal ML, Lu K, Farquhar D, Legha SS, Shah R, Newman RA. Pharmacokinetics and metabolism of the antitumor drug amonafide (NSC-308847) in humans. Drug Metab Dispos. 1987 Nov;15(6):773-8. View Source
